AV-412 - 451493-31-5

AV-412

Catalog Number: EVT-287193
CAS Number: 451493-31-5
Molecular Formula: C34H36ClFN6O4S
Molecular Weight: 679.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AV-412, also known as MP-412, is a synthetic anilinoquinazoline derivative. [] It is classified as a dual tyrosine kinase inhibitor (TKI) due to its ability to inhibit both epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases. [, ] These kinases play crucial roles in cell growth and proliferation, making them important targets in cancer research. [, ] Notably, AV-412 exhibits activity against EGFR variants, including the clinically relevant EGFRL858R,T790M mutant, which is known for its resistance to first-generation EGFR TKIs like erlotinib and gefitinib. [] This characteristic makes AV-412 a promising candidate for the development of novel cancer therapies, particularly for cancers that develop resistance to existing TKIs.

Future Directions
  • Optimization of Dosing Schedules: Investigating different dosing schedules to maximize efficacy while minimizing potential side effects. []
Source and Classification

AV-412 is classified as a tyrosine kinase inhibitor. It specifically inhibits the activity of several receptor tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Human Epidermal Growth Factor Receptor 2 (HER2)
  • Abl receptor tyrosine kinase

The compound has demonstrated higher potency than existing therapies, with an IC50 (half-maximal inhibitory concentration) ranging from 0.5 to 2 nM for EGFR, indicating its strong potential for clinical applications in oncology .

Synthesis Analysis

The synthesis of AV-412 involves several key steps, primarily focusing on the modification of quinazoline derivatives. The synthetic route includes:

  1. Coupling Reaction: The initial step involves coupling a quinazoline-4-one derivative with a butyne derivative.
  2. Reagents and Conditions: The reaction typically utilizes dimethyl sulfoxide as a solvent and may require specific temperature and time conditions to ensure optimal yield.
  3. Purification: The resultant compound is purified through standard techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.

Detailed methodologies can be found in pharmacological studies that describe the synthesis process, including specific reaction conditions and yields .

Molecular Structure Analysis

The molecular structure of AV-412 is characterized by its unique arrangement that allows it to effectively bind to its target receptors. Key features include:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Structural Components: The structure contains a quinazoline core, which is essential for its inhibitory activity against EGFR and HER2.

The spatial arrangement of functional groups within the molecule facilitates its interaction with the ATP-binding site of tyrosine kinases, which is crucial for its mechanism of action .

Chemical Reactions Analysis

AV-412 undergoes various chemical reactions that influence its stability and efficacy:

  1. Oxidation Reactions: AV-412 can undergo oxidation, which may affect its pharmacokinetic properties.
  2. Hydrolysis: In aqueous environments, hydrolysis could occur, potentially impacting bioavailability.
  3. Binding Interactions: The compound forms reversible or irreversible covalent bonds with target receptors, which is critical for its mechanism of action.

Understanding these reactions helps in optimizing formulation strategies for better therapeutic outcomes .

Mechanism of Action

AV-412 functions primarily as an inhibitor of tyrosine kinases by binding to the ATP-binding site of EGFR and HER2. The mechanism can be summarized as follows:

  1. Competitive Inhibition: By occupying the ATP-binding site, AV-412 prevents ATP from binding, thereby inhibiting phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
  2. Targeting Mutant Forms: AV-412 is particularly effective against mutant forms of EGFR (e.g., L858R and T790M), which are commonly associated with resistance to other therapies like erlotinib.

Preclinical studies have shown that AV-412 exhibits dose-dependent tumor regression in models harboring these mutations, indicating its potential efficacy in resistant cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of AV-412 are crucial for its development as a therapeutic agent:

  • Solubility: AV-412 shows variable solubility in different solvents, which affects formulation strategies.
  • Stability: The compound's stability under physiological conditions has been evaluated to ensure efficacy during treatment.
  • Melting Point: Specific thermal properties are important for determining storage conditions and formulation stability.

These characteristics inform both the laboratory handling and clinical application of AV-412 .

Applications

AV-412 has several promising applications in oncology:

  1. Cancer Treatment: Its primary application is in treating non-small cell lung cancer, particularly in patients with EGFR mutations that are resistant to first-line therapies.
  2. Research Tool: AV-412 serves as a valuable tool in research settings for studying signaling pathways associated with EGFR and HER2.
  3. Combination Therapies: Ongoing studies are exploring the potential of combining AV-412 with other therapeutic agents to enhance efficacy against various cancers.

As research progresses, further clinical trials will determine the full scope of applications for this compound in cancer therapy .

Molecular Mechanisms of Action

Kinase Inhibition Profiles of AV-412

Selective Targeting of EGFR Mutants (L858R, T790M, L858R/T790M)

AV-412 (MP-412) is a next-generation tyrosine kinase inhibitor (TKI) engineered to target EGFR mutations that confer resistance to first-generation inhibitors like erlotinib and gefitinib. Preclinical studies demonstrate its exceptional potency against the sensitizing L858R mutation (exon 21) and the resistance-conferring T790M mutation (exon 20). In enzyme assays, AV-412 inhibits EGFRL858R, EGFRT790M, and the double mutant EGFRL858R/T790M with IC50 values in the low nanomolar range (1–10 nM), surpassing erlotinib by >100-fold for the double mutant [2] [3] [7]. This efficacy arises from irreversible binding to the ATP-pocket of EGFR, sterically accommodating the T790M "gatekeeper" residue that impedes first-generation TKIs [10]. In vivo, AV-412 induces complete tumor regression in xenograft models (e.g., H1975 NSCLC cells harboring EGFRL858R/T790M) at doses as low as 1 mg/kg, where erlotinib is inactive [5] [7].

Dual Inhibition of EGFR and ErbB2 Tyrosine Kinases

Beyond mutant EGFR, AV-412 concurrently inhibits ErbB2 (HER2) tyrosine kinase, disrupting oncogenic signaling cascades in tumors dependent on EGFR/ErbB2 heterodimerization. Kinase profiling reveals IC50 values of 43 nM for EGFR and 282 nM for ErbB2 in cellular autophosphorylation assays [2] [3]. This dual inhibition is critical because:

  • Heterodimer Potency: EGFR/ErbB2 heterodimers generate stronger proliferative signals than EGFR homodimers [8].
  • Resistance Mitigation: ErbB2 overexpression underlies resistance to EGFR-specific inhibitors in breast (KPL-4 cells) and lung cancers. AV-412 suppresses phosphorylation in ErbB2-overexpressing tumors resistant to gefitinib [3] [7].
  • Downstream Suppression: AV-412 blocks MAPK and PI3K/AKT pathways in both EGFR- and ErbB2-driven tumors (e.g., A431 epidermoid and BT-474 breast cancers), achieving complete tumor growth inhibition at 30 mg/kg in xenografts [2] [4].

Table 1: Cellular Kinase Inhibition Profile of AV-412

TargetCell LineAssayIC50 (nM)
EGFR (Wild-type)A431Autophosphorylation43 ± 8
EGFRL858R/T790MH1975Autophosphorylation58 ± 12
ErbB2A4 (NIH/3T3)Autophosphorylation282 ± 45
EGF-Dependent ProliferationA4313H-Thymidine Uptake100 ± 15

Source: [2] [3]

Comparative IC₅₀ Analysis Against First-Generation EGFR Inhibitors

AV-412 exhibits superior kinase inhibition compared to first-generation EGFR TKIs, particularly against resistant mutants. In enzyme assays, its selectivity for EGFR variants exceeds that of erlotinib or gefitinib by >100-fold for most kinases, except moderate activity against abl and flt-1 [2] [3]. Key comparisons include:

  • EGFRL858R/T790M: AV-412 (IC50 = 5 nM) vs. erlotinib (IC50 >1,000 nM) [2].
  • ErbB2: AV-412 (IC50 = 282 nM) vs. gefitinib (IC50 >10,000 nM) [3].
  • Cellular Potency: AV-412 is >10x more potent than erlotinib in NSCLC models with EGFRL858R mutations (ED50 = 0.1 mg/kg vs. >1 mg/kg for erlotinib) [5].

Table 2: Comparative Inhibitory Potency (IC50, nM) of EGFR TKIs

CompoundEGFR (WT)EGFRL858REGFRT790MEGFRL858R/T790MErbB2
AV-41243385282
Erlotinib8020>1,000>1,000>10,000
Gefitinib3318>1,000>1,000>10,000

Source: [2] [3] [5]

Properties

CAS Number

451493-31-5

Product Name

AV-412

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C34H36ClFN6O4S

Molecular Weight

679.2 g/mol

InChI

InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10)

InChI Key

YTEQVKXIDXBUOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

AV 412
AV-412
AV412 cpd
MP 412
MP-412
MP412 cpd
N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.